Cas no 1805158-82-0 (Ethyl 6-chloro-4-cyanonicotinate)

Ethyl 6-chloro-4-cyanonicotinate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 6-chloro-4-cyanonicotinate
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- Inchi: 1S/C9H7ClN2O2/c1-2-14-9(13)7-5-12-8(10)3-6(7)4-11/h3,5H,2H2,1H3
- InChI Key: KGRDLAIIVOIJJK-UHFFFAOYSA-N
- SMILES: ClC1=CC(C#N)=C(C=N1)C(=O)OCC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 261
- XLogP3: 1.8
- Topological Polar Surface Area: 63
Ethyl 6-chloro-4-cyanonicotinate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029010997-250mg |
Ethyl 6-chloro-4-cyanonicotinate |
1805158-82-0 | 95% | 250mg |
$950.60 | 2022-04-01 | |
Alichem | A029010997-1g |
Ethyl 6-chloro-4-cyanonicotinate |
1805158-82-0 | 95% | 1g |
$3,068.70 | 2022-04-01 |
Ethyl 6-chloro-4-cyanonicotinate Related Literature
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Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
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Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
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Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
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Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
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Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
Additional information on Ethyl 6-chloro-4-cyanonicotinate
Ethyl 6-chloro-4-cyanonicotinate (CAS No. 1805158-82-0): A Comprehensive Overview
Ethyl 6-chloro-4-cyanonicotinate (CAS No. 1805158-82-0) is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, characterized by its unique structural and functional properties, plays a crucial role in the synthesis of various biologically active molecules. The 6-chloro-4-cyanonicotinate moiety is particularly noteworthy, as it serves as a versatile intermediate in the development of novel therapeutic agents.
The chemical structure of Ethyl 6-chloro-4-cyanonicotinate consists of a nicotinic acid derivative with both chloro and cyano functional groups. These substituents contribute to its reactivity and make it a valuable building block in organic synthesis. The presence of the ethyl ester group enhances its solubility in various organic solvents, facilitating its use in synthetic protocols.
In recent years, Ethyl 6-chloro-4-cyanonicotinate has been extensively studied for its potential applications in medicinal chemistry. Researchers have explored its utility in the synthesis of heterocyclic compounds, which are known for their broad spectrum of biological activities. The compound's ability to undergo various chemical transformations, such as nucleophilic substitution and condensation reactions, makes it an indispensable tool for chemists.
One of the most compelling aspects of Ethyl 6-chloro-4-cyanonicotinate is its role in the development of novel pharmaceuticals. The 6-chloro and 4-cyanonicotinate groups provide specific interactions with biological targets, making this compound a promising candidate for drug discovery. For instance, studies have shown that derivatives of this compound exhibit inhibitory effects on certain enzymes and receptors, which are implicated in various diseases.
The agrochemical industry has also recognized the significance of Ethyl 6-chloro-4-cyanonicotinate. Its structural features make it a suitable precursor for the synthesis of pesticides and herbicides. These compounds are essential for protecting crops from pests and diseases, thereby ensuring food security. The versatility of Ethyl 6-chloro-4-cyanonicotinate in both pharmaceutical and agrochemical applications underscores its importance in modern chemistry.
Recent advancements in synthetic methodologies have further enhanced the utility of Ethyl 6-chloro-4-cyanonicotinate. Researchers have developed innovative techniques for its efficient synthesis, which has led to increased accessibility and affordability. These advancements have not only accelerated research but also opened new avenues for exploring its potential applications.
The biological activity of Ethyl 6-chloro-4-cyanonicotinate has been a focal point of numerous studies. Researchers have investigated its effects on various biological systems, including cell proliferation, inflammation, and neurotransmitter activity. Preliminary findings suggest that this compound may have therapeutic potential in treating conditions such as cancer, neurodegenerative diseases, and inflammatory disorders.
The synthesis of Ethyl 6-chloro-4-cyanonicotinate involves several key steps that require precise control over reaction conditions. The chlorination and cyanation processes are particularly critical, as they determine the compound's reactivity and functionality. Advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), are employed to ensure the purity and structural integrity of the final product.
The industrial production of Ethyl 6-chloro-4-cyanonicotinate is carried out under stringent quality control measures to meet regulatory standards. Manufacturers adhere to Good Manufacturing Practices (GMP) to ensure consistency and safety in the production process. This has been instrumental in expanding its applications across various industries.
The environmental impact of Ethyl 6-chloro-4-cyanonicotinate is another area of concern that has been extensively studied. Researchers have evaluated its biodegradability and toxicity to assess its environmental footprint. Efforts are ongoing to develop sustainable synthetic routes that minimize waste generation and reduce environmental impact.
In conclusion, Ethyl 6-chloro-4-cyanonicotinate (CAS No. 1805158-82-0) is a multifaceted compound with significant potential in pharmaceuticals and agrochemicals. Its unique structural features make it a valuable intermediate in organic synthesis, while its biological activity suggests therapeutic applications. Continued research efforts are expected to unlock new possibilities for this compound, further solidifying its importance in modern chemistry.
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